1-(4-fluorophenyl)-5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Catalog No.
S2993370
CAS No.
872595-45-4
M.F
C18H15FN6O3S3
M. Wt
478.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-fluorophenyl)-5-oxo-N-(5-((2-oxo-2-(thiazol-2...

CAS Number

872595-45-4

Product Name

1-(4-fluorophenyl)-5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Molecular Formula

C18H15FN6O3S3

Molecular Weight

478.54

InChI

InChI=1S/C18H15FN6O3S3/c19-11-1-3-12(4-2-11)25-8-10(7-14(25)27)15(28)22-17-23-24-18(31-17)30-9-13(26)21-16-20-5-6-29-16/h1-6,10H,7-9H2,(H,20,21,26)(H,22,23,28)

InChI Key

MHJRCXPULPCEAQ-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4

solubility

not available

The compound 1-(4-fluorophenyl)-5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic molecule characterized by its unique structural features. It contains a pyrrolidine ring, a thiadiazole moiety, and a fluorophenyl group. The presence of a thiazole derivative adds to its potential biological activity, making it an interesting target for pharmaceutical research.

Research indicates that compounds containing 1,3,4-thiadiazole and thiazole moieties exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . Specifically, derivatives of thiadiazoles have shown promise in anti-epileptic activity and inhibition of deubiquitylating enzymes, which are crucial for cellular regulation . The unique structure of this compound suggests it may also possess similar therapeutic potentials.

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiadiazole Ring: This can be achieved through condensation reactions involving thiosemicarbazide and appropriate carbonyl compounds.
  • Pyrrolidine Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
  • Final Coupling: The final product is obtained by coupling the pyrrolidine with the thiadiazole derivative through amide bond formation.

These steps often require careful control of reaction conditions to ensure high yields and purity of the final product .

Interaction studies using molecular docking techniques have been employed to predict how this compound interacts with various biological targets. Such studies suggest that the compound may bind effectively to proteins involved in cell signaling pathways or metabolic processes, potentially leading to therapeutic effects against diseases like cancer or epilepsy .

Several compounds share structural similarities with 1-(4-fluorophenyl)-5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamideContains a thiazolo-pyridine structureAnticancer activity
N-(5-benzyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamideSimilar pyrrolidine and thiazolo structuresAntimicrobial properties
(3S)-N-(5-pyridin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamidePyrrolidine linked to a thiazoleAntiviral activity

These compounds highlight the diversity within this class of molecules while underscoring the unique combination of functional groups found in the target compound. The presence of both thiazole and thiadiazole rings along with fluorinated aromatic systems sets it apart from others in terms of potential biological activities.

The systematic exploration of heterocyclic compounds began in earnest during the mid-20th century, driven by the need for novel therapeutic agents. The establishment of the Heterocyclic Group in 1967 marked a pivotal moment, unifying efforts to study nitrogen- and sulfur-containing rings like pyrrolidine and thiadiazole. Early work prioritized aromatic systems, but saturated scaffolds such as pyrrolidine gained prominence due to their stereochemical flexibility and improved bioavailability. The fusion of thiadiazole and pyrrolidine motifs, as seen in the target compound, reflects iterative advancements in synthetic methodologies and structure-activity relationship (SAR) optimization.

Structural Classification Within Medicinal Chemistry

The compound belongs to a class of hybrid heterocycles combining three distinct pharmacophores:

  • Pyrrolidine: A five-membered saturated ring with sp³-hybridized carbons, enabling pseudorotation and enhanced three-dimensional coverage.
  • 1,3,4-Thiadiazole: A sulfur- and nitrogen-containing aromatic ring known for modulating ion channels and enzyme activity.
  • Thiazole: A bicyclic system contributing to hydrogen bonding and π-π stacking interactions.

Table 1: Key Physicochemical Properties of Heterocyclic Components

ComponentAromaticityHybridizationPolar Surface Area (Ų)logP
PyrrolidineNon-aromaticsp³~200.5–1.5
1,3,4-ThiadiazoleAromaticsp²~501.0–2.5
ThiazoleAromaticsp²~451.5–3.0

Data derived from comparative analyses of heterocyclic scaffolds.

Evolution of 1,3,4-Thiadiazole and Pyrrolidine Research

1,3,4-Thiadiazole

First synthesized in the 1950s, 1,3,4-thiadiazole derivatives gained attention for their anticonvulsant activity via GABA_A receptor modulation. The introduction of acetazolamide (a carbonic anhydrase inhibitor) validated its clinical utility, spurring derivatives with improved blood-brain barrier permeability.

Pyrrolidine

Pyrrolidine’s pseudorotation allows conformational adaptation to biological targets, making it a staple in neurology and oncology. For example, proline derivatives exploit the ring’s stereogenicity to achieve enantioselective binding.

Key Research Milestones in Development

  • 1967: Formation of the Heterocyclic Group, catalyzing collaborative research on nitrogen heterocycles.
  • 1986: Discovery of thiadiazole-based anticonvulsants, highlighting sulfur’s role in CNS targeting.
  • 2021: Development of spiro-pyrrolidine hybrids, demonstrating enhanced binding to cholesterol-rich membranes.
  • 2023: Synthesis of multitarget ligands combining thiadiazole and pyrrolidine for kinase inhibition (e.g., ChemDiv compound L083-1088).

Table 2: Chronological Progression of Heterocyclic Drug Candidates

YearMilestoneImpact
1967Heterocyclic Group establishmentStandardized heterocycle synthesis protocols
2001Thiadiazole anticonvulsants (e.g., riluzole)Validated GABAergic modulation
2021Spiro-pyrrolidine-cholesterol conjugatesEnabled targeted drug delivery
2025Hybrid thiadiazole-pyrrolidine scaffoldsMultitarget kinase inhibitors

XLogP3

1.8

Dates

Last modified: 08-17-2023

Explore Compound Types